molecular formula C10H23NO3Si B2428249 (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid CAS No. 474023-97-7

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid

Cat. No. B2428249
M. Wt: 233.383
InChI Key: BKFGDICOIJEWPX-QMMMGPOBSA-N
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Patent
US07087759B2

Procedure details

Imidazole (20.4 g, 300 mmol) is added to a solution of homoserine (11.9 g, 100 mmol) in DMF (100 mL) and the solution is stirred 15 minutes then cooled to 0° C. tert-Butyldimethylsilyl chloride (13.7 g, 91 mmol) added and the mixture is stirred for ten minutes at 0° C. the for 4 hours at room temperature. The reaction mixture is poured into water (3 L) and the resulting solid is collected by filtration. The isolated product is dried and used without further purification.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[NH2:6][C@H:7]([C:11]([OH:13])=[O:12])[CH2:8][CH2:9][OH:10].[Si:14](Cl)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15].O>CN(C=O)C>[NH2:6][CH:7]([CH2:8][CH2:9][O:10][Si:14]([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
11.9 g
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the mixture is stirred for ten minutes at 0° C. the for 4 hours at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the resulting solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
The isolated product is dried
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC(C(=O)O)CCO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.